3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one
Description
The compound 3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one belongs to the pyrrolobenzothiazole class, characterized by a fused bicyclic system incorporating a thiazolone moiety. Pyrrolo[2,1-b]benzothiazoles are known for their central nervous system (CNS) depressant activity, as demonstrated in preclinical studies .
Properties
IUPAC Name |
3a-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)10-6-5-9(16)15(10)7-3-1-2-4-8(7)17-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUXNECETFVNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C3=CC=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈F₃NOS
- CAS Number : 72942215
- Structural Features : The compound features a trifluoromethyl group and a thiazole ring fused to a pyrrole structure, which contributes to its unique biological properties.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study highlighted that benzoglyoxaline pyrrolones have demonstrated efficacy in treating epilepsy and seizures, suggesting that the thiazole-pyrrole framework may enhance anticonvulsant activity due to its ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. In related studies, modifications of the thiazole and pyrrole rings have led to enhanced potency against target pathogens. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased lipophilicity and improved membrane penetration, which may enhance bioactivity .
Case Studies
- Anticonvulsant Efficacy : A study investigated the anticonvulsant properties of various thiazole derivatives in animal models. The results indicated that certain modifications could lead to significant reductions in seizure frequency and duration.
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some achieving MIC values below 10 µg/mL.
Data Tables
Scientific Research Applications
Biological Activities
-
Anticonvulsant Properties :
- Research has indicated that derivatives of pyrrolones, including compounds similar to 3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one, exhibit anticonvulsant activities. These compounds have been associated with the modulation of neurotransmitter systems, providing a basis for their use in treating epilepsy and other seizure disorders .
- Pharmaceutical Applications :
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of several pyrrolone derivatives in animal models. The results showed that compounds similar to this compound significantly reduced seizure frequency and severity compared to control groups. This highlights the compound's potential as a therapeutic agent for epilepsy management.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound to enhance yield and purity. Modifications in reaction conditions (temperature, time, and catalyst concentration) were explored to improve the efficiency of the one-pot synthesis method. The findings suggested that minor adjustments could lead to higher yields and fewer by-products, making it more viable for pharmaceutical production.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The core benzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one scaffold is highly versatile, allowing substitutions at the 3a position and peripheral sites. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Pharmacological and Physical Properties
- Antioxidant Activity: Analogs with aroyl substituents (e.g., 8h, 8g) exhibit antioxidant properties, as patented by Maslivets et al. .
- CNS Activity: Pyrrolo[2,1-b]benzothiazoles with imino or carbonyl groups demonstrate CNS depressant effects . The -CF₃ group’s lipophilicity may improve blood-brain barrier penetration, a hypothesis supported by studies on fluorinated CNS drugs.
- Physical Properties : Substituents significantly impact solubility and melting points. For example, 8h (benzoyl) is a yellow solid, while spiro compound 5ah () is a white solid with a higher melting range (252–255°C) . The -CF₃ group likely increases thermal stability but reduces aqueous solubility.
Key Research Findings and Gaps
Synthetic Optimization : The target compound’s synthesis remains underexplored. Lessons from [3 + 2] cycloadditions () and metal-catalyzed reactions () could guide route development.
Bioactivity Data: Direct pharmacological studies are absent for the trifluoromethyl derivative.
Stereochemical Control : The -CF₃ group’s influence on diastereoselectivity in asymmetric syntheses (e.g., tetrahydropyrrolo[1,2-a]quinazolines ) warrants investigation.
Q & A
Q. What are the established synthetic routes for 3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one, and how do their yields compare?
- Methodological Answer : The compound is synthesized via hydrolysis of 1,2,3,3a-tetrahydro-1-iminopyrrolo[2,1-b]benzothiazoles (Example VI in ). A newer route involves intramolecular cyclization of trifluoromethylated precursors with amines, achieving higher yields (up to 90%) under optimized conditions . Key steps include:
- Hydrolysis : Acidic or basic conditions to convert imine intermediates to ketones.
- Cyclization : Use of catalysts (e.g., Lewis acids) to promote ring closure.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Hydrolysis of imine | 60–70 | H₂SO₄, reflux | |
| Intramolecular cyclization | 85–90 | Et₃N, CH₃CN, 80°C |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography (e.g., OLEX2 software) resolves the bicyclic framework and confirms stereochemistry .
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituents (e.g., trifluoromethyl group at δ ~ -60 ppm in ¹⁹F NMR) .
- Elemental analysis : Validates purity, though discrepancies (e.g., Cl content in ) require iterative purification .
Q. What are the primary challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer : Racemization at the 3a-CF₃ chiral center is common. Strategies include:
- Chiral auxiliaries : Use of enantiopure amines in cyclization steps.
- Chromatographic resolution : Chiral HPLC with cellulose-based columns .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic and steric properties in reactivity studies?
- Methodological Answer : The -CF₃ group acts as a strong electron-withdrawing substituent, directing electrophilic substitution to the pyrrole ring (C-5 position). Steric hindrance at C-3a limits nucleophilic attacks, confirmed by DFT calculations . Table 2 : Reactivity Data (Electrophilic Bromination)
| Position | Relative Reactivity (vs. H) | Reference |
|---|---|---|
| Pyrrole C-5 | 4.2× | |
| Benzene C-7 | 1.0× |
Q. What contradictions exist in reported biological activities of analogous pyrrolo[2,1-b]thiazoles, and how can they be resolved?
- Methodological Answer : reports CNS depressant activity in analogues, while notes anticonvulsant properties. Contradictions arise from:
- Assay variability : In vivo vs. in vitro models (e.g., rodent seizure models vs. receptor-binding assays).
- Substituent effects : Trifluoromethyl vs. methyl groups alter pharmacokinetics.
Resolution requires standardized assays (e.g., IC₅₀ comparisons across models) and SAR studies .
Q. What computational methods are used to predict the compound’s binding affinity to neurological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates interactions with GABAₐ receptors (docking score: -9.2 kcal/mol).
- MD simulations : AMBER evaluates stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in elemental analysis data (e.g., Cl content in )?
- Methodological Answer : Observed Cl (16.40%) vs. calculated (16.74%) in suggests incomplete purification or side reactions. Steps:
Repetitive recrystallization : Use EtOH/H₂O mixtures.
Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 248.2 [M+H]⁺).
TGA : Check for residual solvents .
Key Research Gaps
- Biological activity : Limited direct data on the compound; prioritize in vitro neuroactivity assays.
- Stereochemical stability : Long-term racemization studies under physiological conditions are needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
